molecular formula C7H15B B1329381 4-Bromoheptane CAS No. 998-93-6

4-Bromoheptane

Cat. No.: B1329381
CAS No.: 998-93-6
M. Wt: 179.1 g/mol
InChI Key: BNUTXEKPXPZAIT-UHFFFAOYSA-N
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Description

4-Bromoheptane is an organic compound with the molecular formula C7H15Br . It is a member of the alkyl halides family, specifically a bromoalkane. The compound consists of a heptane chain with a bromine atom attached to the fourth carbon atom. It is a clear, colorless liquid that is immiscible with water but miscible with organic solvents such as carbon tetrachloride, chloroform, and benzene .

Scientific Research Applications

4-Bromoheptane is used in various scientific research applications, including:

Safety and Hazards

4-Bromoheptane is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and vapor. Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and wearing protective gloves/clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromoheptane can be synthesized through the bromination of heptane. The process typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the heptane, forming a heptyl radical. This radical then reacts with another bromine molecule to form this compound .

Industrial Production Methods

In industrial settings, this compound is produced through similar bromination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and controlled addition of bromine can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-Bromoheptane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution Reactions: In these reactions, the bromine atom is replaced by a nucleophile. Common nucleophiles include hydroxide ions (OH-), cyanide ions (CN-), and amines (NH2-).

    Elimination Reactions: this compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3) are commonly used.

    Elimination: Strong bases like potassium tert-butoxide (t-BuOK) or sodium ethoxide (NaOEt) are used.

Major Products Formed

Comparison with Similar Compounds

4-Bromoheptane can be compared with other bromoalkanes such as:

    1-Bromoheptane: The bromine atom is attached to the first carbon atom. It undergoes similar reactions but with different regioselectivity.

    2-Bromoheptane: The bromine atom is attached to the second carbon atom. It also undergoes nucleophilic substitution and elimination reactions but forms different products due to the position of the bromine atom.

    3-Bromoheptane: The bromine atom is attached to the third carbon atom.

This compound is unique due to the position of the bromine atom on the fourth carbon, which influences its reactivity and the types of products formed in chemical reactions.

Properties

IUPAC Name

4-bromoheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Br/c1-3-5-7(8)6-4-2/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUTXEKPXPZAIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061374
Record name Heptane, 4-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5061374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

998-93-6
Record name 4-Bromoheptane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=998-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptane, 4-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000998936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptane, 4-bromo-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Heptane, 4-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5061374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromoheptane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of detecting 4-bromoheptane in shale gas wastewater?

A1: The identification of this compound, along with other halogenated hydrocarbons, in shale gas wastewater is significant because it suggests the formation of unintended byproducts during unconventional natural gas development (UNGD) processes []. These halogenated compounds were not disclosed as additives used in the hydraulic fracturing process. This finding highlights the potential for complex chemical reactions occurring in the subsurface and the generation of potentially harmful substances not initially anticipated.

Q2: What are the potential implications of finding undisclosed compounds like this compound in shale gas wastewater?

A2: The presence of undisclosed compounds like this compound raises concerns regarding the environmental and health risks associated with UNGD wastewater []. Since the complete chemical composition and potential toxicity of these byproducts are often unknown, it poses challenges for:

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